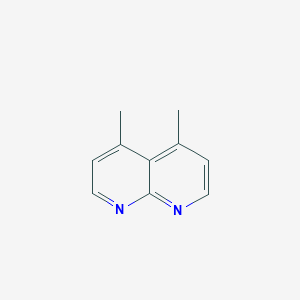
4,5-Dimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1,8-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
4,5-Dimethyl-1,8-naphthyridine and its derivatives exhibit a wide array of biological activities, making them significant in therapeutic research. The following table summarizes key biological activities associated with this compound:
Medicinal Chemistry Applications
The medicinal chemistry applications of this compound are vast due to its ability to interact with biological targets. Key findings include:
- Antibiotic Modulation : Studies have shown that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against resistant bacterial strains. For instance, combining these compounds with fluoroquinolones has resulted in significantly reduced minimum inhibitory concentrations (MICs) against pathogens like Escherichia coli and Staphylococcus aureus .
- Cancer Therapy : The compound's ability to inhibit specific enzymes involved in cancer cell growth positions it as a promising scaffold for developing new anticancer agents. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer types .
Synthetic Strategies
The synthesis of this compound typically involves several strategies that allow for the introduction of various substituents to optimize biological activity. Common methods include:
- Condensation Reactions : These reactions often involve the condensation of appropriate amines with carbonyl compounds to form the naphthyridine structure.
- Functionalization : Post-synthetic modifications can be employed to introduce additional functional groups that enhance solubility and bioactivity.
Case Studies
Several case studies highlight the successful application of this compound in drug development:
- Antimicrobial Activity Enhancement : A study demonstrated that derivatives of 1,8-naphthyridine significantly increased the effectiveness of standard antibiotics against resistant strains by acting synergistically .
- Anticancer Efficacy : Research on modified naphthyridines showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as lead compounds for new cancer therapies .
- Neurological Disorders : A series of experiments indicated that certain derivatives exhibited neuroprotective effects and could potentially be developed into treatments for conditions like Alzheimer's disease .
Propriétés
Numéro CAS |
14903-77-6 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
4,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-5-11-10-9(7)8(2)4-6-12-10/h3-6H,1-2H3 |
Clé InChI |
SGGZIDMHAYQQCA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=NC2=NC=C1)C |
SMILES canonique |
CC1=C2C(=CC=NC2=NC=C1)C |
Synonymes |
4,5-Dimethyl-1,8-naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















